molecular formula C13H11ClN2O2S B5699100 N-[3-(acetylamino)-4-chlorophenyl]-2-thiophenecarboxamide

N-[3-(acetylamino)-4-chlorophenyl]-2-thiophenecarboxamide

Katalognummer B5699100
Molekulargewicht: 294.76 g/mol
InChI-Schlüssel: BBILODSATBECLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(acetylamino)-4-chlorophenyl]-2-thiophenecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in treating various types of cancers. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes involved in cell growth and division. In

Wirkmechanismus

TAK-659 works by selectively inhibiting the activity of specific kinases involved in cancer cell growth and survival. It binds to the ATP-binding site of these kinases, preventing them from phosphorylating downstream signaling molecules and ultimately leading to cell death. TAK-659 has been shown to be particularly effective against cancer cells that are dependent on BTK signaling for survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. TAK-659 has also been shown to modulate the immune system, leading to increased antitumor activity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of TAK-659 for lab experiments is its potency and selectivity. It has been shown to be highly effective against a range of cancer cell lines and has a favorable toxicity profile in animal models. However, one limitation of TAK-659 is its relatively short half-life, which may limit its efficacy in clinical settings.

Zukünftige Richtungen

There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659, as it has been shown to enhance the efficacy of other anticancer drugs. Another area of interest is the exploration of TAK-659 in other types of cancers, such as breast and lung cancer. Finally, there is ongoing research into the optimization of TAK-659 dosing and administration to maximize its therapeutic potential.

Synthesemethoden

The synthesis of TAK-659 involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-nitrobenzoyl chloride. This intermediate is then reacted with 2-aminothiophene to form the corresponding amide, which is subsequently acetylated to give the final product TAK-659. The overall yield of the synthesis is around 20%.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been studied extensively for its potential use in treating various types of cancers, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several kinases involved in cancer cell growth and survival, including BTK, ITK, and JAK3. In preclinical studies, TAK-659 has demonstrated potent antitumor activity and has been well-tolerated in animal models.

Eigenschaften

IUPAC Name

N-(3-acetamido-4-chlorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c1-8(17)15-11-7-9(4-5-10(11)14)16-13(18)12-3-2-6-19-12/h2-7H,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBILODSATBECLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6379342

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.